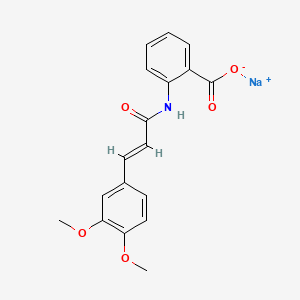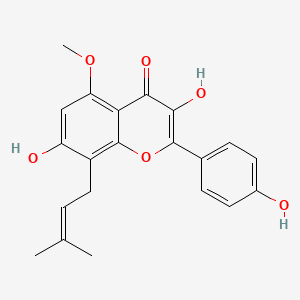
Sophoflavescenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Sophoflavescenol has a wide range of scientific research applications, including:
作用机制
Sophoflavescenol exerts its effects through multiple mechanisms:
Antioxidant Activity: Inhibits ROS generation and nitric oxide production.
Anti-inflammatory Activity: Suppresses inflammatory pathways by inhibiting nuclear factor kappa B activation.
Cytotoxic Activity: Induces apoptosis in cancer cells through caspase-3 activation.
Enzyme Inhibition: Inhibits various enzymes, including phosphodiesterase 5, acetylcholinesterase, and butyrylcholinesterase.
安全和危害
生化分析
Biochemical Properties
Sophoflavescenol plays a crucial role in various biochemical reactions. It is known to inhibit several key enzymes, including Phosphodiesterase 5 (PDE5), Aldose Reductase (RLAR), Human Recombinant Aldose Reductase (HRAR), Beta-Secretase 1 (BACE1), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE). The inhibitory activity of this compound against these enzymes is quantified by its IC50 values, which are 0.013 μM for PDE5, 0.30 μM for RLAR, 0.17 μM for HRAR, 10.98 μM for BACE1, 8.37 μM for AChE, and 8.21 μM for BChE . These interactions highlight the compound’s potential in modulating various biochemical pathways.
Cellular Effects
This compound exerts notable effects on different cell types and cellular processes. It has demonstrated cytotoxicity against human leukemia (HL-60), Lewis lung carcinoma (LLC), and human lung adenocarcinoma epithelial (A549) cells . Additionally, this compound inhibits nitric oxide generation and reactive oxygen species (ROS) production in RAW 264.7 cells, contributing to its anti-inflammatory properties . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as a mixed inhibitor of cyclic guanosine monophosphate (cGMP) PDE5, with a Ki value of 0.005 μM . This compound’s inhibitory effects on enzymes such as AChE and BChE are dose-dependent, highlighting its potential in enzyme modulation . Furthermore, the compound’s ability to inhibit BACE1 suggests its role in preventing amyloid-beta formation, which is implicated in Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity against target enzymes in vitro . Long-term studies have shown that this compound can induce apoptosis in HL-60 cells through caspase-3 activation, indicating its potential for sustained antitumor activity . Additionally, its anti-inflammatory effects persist over time, further supporting its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity by inhibiting tumor growth in the LLC tumor model . Higher doses may lead to toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, indicating that the compound’s efficacy is dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of PDE5, RLAR, HRAR, BACE1, AChE, and BChE suggests its role in modulating key metabolic processes . These interactions highlight the compound’s potential in influencing metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its biological activity.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and biomolecules, ensuring its efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Sophoflavescenol can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic routes typically involve the prenylation of flavonol structures under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from the roots of Sophora flavescens. The process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
化学反应分析
Types of Reactions: Sophoflavescenol undergoes several types of chemical reactions, including:
Oxidation: this compound exhibits antioxidant properties by inhibiting reactive oxygen species (ROS) generation.
Substitution: this compound can undergo substitution reactions, especially in the presence of specific reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include tert-butylhydroperoxide and nitric oxide.
Reduction: Biological reducing agents are often involved in these reactions.
Substitution: Various chemical reagents can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which retain its biological activity .
相似化合物的比较
Sophoflavescenol is unique among prenylated flavonols due to its potent biological activities and specific enzyme inhibition properties . Similar compounds include:
Quercetin: Another flavonol with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anti-cancer and antioxidant activities.
Luteolin: Exhibits anti-inflammatory and neuroprotective effects.
This compound stands out due to its specific inhibition of phosphodiesterase 5 and its potent cytotoxic effects against cancer cells .
属性
IUPAC Name |
3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLJAWUWVVHRNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


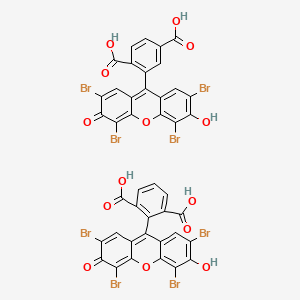

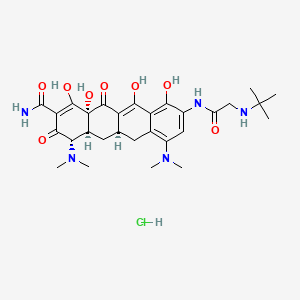
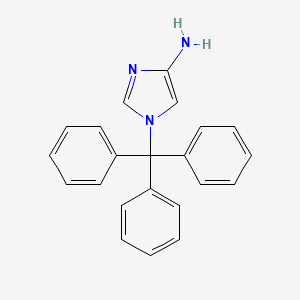
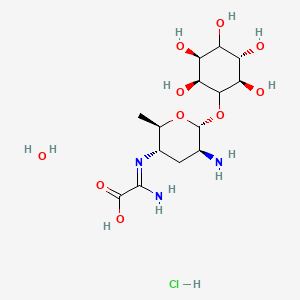
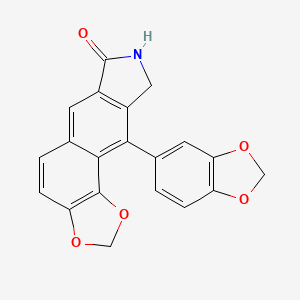
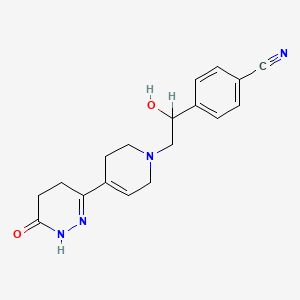
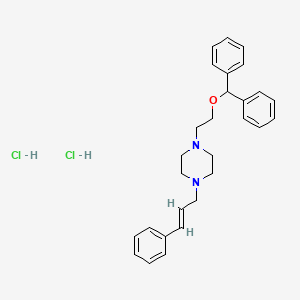


![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)

